molecular formula C27H23N3O3S B2629838 N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872207-98-2

N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2629838
M. Wt: 469.56
InChI Key: FPQCWVSIHNEYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a chemical compound with the molecular formula C27H23N3O3S and a molecular weight of 469.5612. It is not intended for human or veterinary use and is available for research use only12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the synthesis of similar compounds often involves complex organic reactions. The exact method would depend on the starting materials and the specific conditions required for each step.



Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its atomic arrangement and bonding. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions analysis of a compound involves understanding how it reacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound4.


Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of novel selenium-containing sulfa drugs, including derivatives similar in structure to the compound of interest, has shown significant antibacterial activities. These compounds, through various substituent modifications, exhibited strong bactericidal effects against both gram-positive and gram-negative bacteria. Specifically, a selenolo derivative demonstrated a marked bactericidal effect, highlighting the potential of these compounds in developing new antibacterial agents (Abdel‐Hafez, 2010).

Crystal Structure Analysis

Crystallographic studies on compounds with similar structural motifs have provided insights into the molecular conformations and intermolecular interactions that could influence the biological activity of these compounds. For instance, the analysis of crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives has revealed folded conformations and inclination angles between the pyrimidine and benzene rings, which are crucial for understanding the structural basis of their activity (Subasri et al., 2017).

Antitumor Activities

Research on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has uncovered compounds with potent anticancer activity against various human cancer cell lines. These findings underscore the therapeutic potential of structurally related compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activities

Compounds based on the thieno[2,3-d]pyrimidine scaffold, including those with modifications at the 4-oxo position, have demonstrated dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, highlighting their potential as dual-target antifolates for therapeutic applications (Gangjee et al., 2008).

Safety And Hazards

Safety Data Sheets (SDS) provide information on the safety and hazards of chemical compounds. They include information such as physical and chemical properties, health effects, first aid measures, reactivity, storage, disposal, protective equipment, and accidental release measures5. Unfortunately, I couldn’t find an SDS for this specific compound.


Future Directions

The future directions of research on a compound can involve exploring its potential applications, improving its synthesis, or investigating its properties in more detail. Unfortunately, I couldn’t find specific information on the future directions of research on this compound.


Please note that this analysis is based on the information available to me and may not be complete. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-7-6-8-20(14-16)30-26(32)25-24(21-9-4-5-10-22(21)33-25)29-27(30)34-15-23(31)28-19-12-17(2)11-18(3)13-19/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQCWVSIHNEYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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